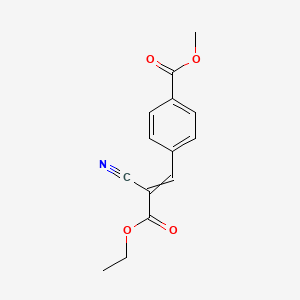![molecular formula C17H16N2O B1309382 2-(2,5-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 881040-56-8](/img/structure/B1309382.png)
2-(2,5-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(2,5-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde" is a derivative of imidazo[1,2-a]pyridine, which is a heterocyclic aromatic organic compound. This class of compounds has been extensively studied due to their diverse biological activities and potential applications in medicinal chemistry. The presence of the dimethylphenyl group and the methyl group on the imidazole ring may influence the compound's physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridine derivatives can be achieved through various methods. One such method involves the reaction of 2-aminopyridines with aldehydes, as described in the synthesis of 3-methyl-2-arylimidazo[1,2-a]pyridines using calcium carbide as an alkyne source . Another approach is the multi-step reaction starting from 2-aminopyridine to yield compounds like 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridin-3-carbaldehyde . Although the specific synthesis of "2-(2,5-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde" is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridine derivatives is characterized by the fusion of an imidazole ring with a pyridine ring. The crystal and molecular structure of related compounds, such as dimethylindium-pyridine-2-carbaldehyde oximate, shows coordination through nitrogen atoms and the formation of fused ring systems . The molecular dynamics simulation results for similar compounds indicate that adsorption can occur through oxygen and nitrogen atoms as well as pi-electrons in the imidazo-pyrimidine structure .
Chemical Reactions Analysis
Imidazo[1,2-a]pyridine derivatives can undergo various chemical reactions. For instance, they can react with different aryl ketones in the presence of a base to yield propenones, which can further cyclize to form pyrimidinones or pyrimidinthiones . The condensation of acylpyridines with amines can lead to the formation of complex pyrido[1,2-a]pyrido[1',2':3,4]imidazo[2,1-c]pyrazinium salts . These reactions demonstrate the reactivity of the imidazo[1,2-a]pyridine core and its potential for further chemical modifications.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are influenced by their molecular structure. The presence of substituents on the imidazole ring, such as methyl or phenyl groups, can affect the compound's solubility, melting point, and stability. The corrosion inhibition effect of similar compounds on carbon steel in acidic solutions suggests that these compounds can interact with metal surfaces, which is attributed to their adsorption behavior . The luminescence sensing capabilities of lanthanide metal-organic frameworks based on dimethylphenyl imidazole dicarboxylate indicate that these compounds can be used in sensing applications .
Applications De Recherche Scientifique
- Scientific Field : Chemistry
- Summary of the Application : This compound is used as a ligand to form complexes with copper (II) salts, which are then used as catalysts for the oxidation of catechol to o-quinone .
- Methods of Application or Experimental Procedures : The ligands derived from 2-phenylimidazo [1,2-a]pyridine-3-carbaldehyde were synthesized and then formed complexes in situ with copper (II) salts, namely Cu (CH 3 COO) 2, CuSO 4, Cu (NO 3) 2 and CuCl 2 . The kinetics of the reaction was followed by measuring the absorbance versus time with a UV-Vis spectrophotometer for one hour .
- Results or Outcomes : The copper (II)-ligand complexes studied possess excellent catalytic activities for the oxidation of catechol to o-quinone . In particular, the complexes formed between the ligands and the salts Cu (CH 3 COO) 2 and CuSO 4 show oxidation rates much higher than those found in the literature . The complex formed between Cu (CH 3 COO) 2 and L1 (2-phenylimidazo [1,2-a]pyridine-3-carbaldehyde) shows the highest catalytic activity with an oxidation rate of 260.41 µmol L−1 s−1 .
Orientations Futures
Propriétés
IUPAC Name |
2-(2,5-dimethylphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-11-6-7-12(2)14(9-11)16-15(10-20)19-8-4-5-13(3)17(19)18-16/h4-10H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMWJKVVLDPHFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=C(N3C=CC=C(C3=N2)C)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Allyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1309307.png)
![Imidazo[2,1-b]thiazol-6-ylmethanamine](/img/structure/B1309308.png)

![4-[3-(4-Fluorophenyl)-3-oxo-1-propenyl]phenyl 2-phenylacetate](/img/structure/B1309313.png)

![5-([3-(Trifluoromethyl)phenoxy]methyl)-2-furoic acid](/img/structure/B1309316.png)






